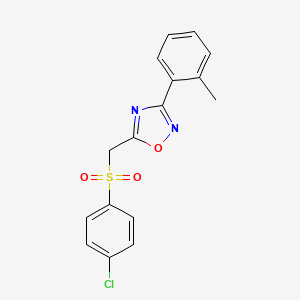![molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0](/img/structure/B2707048.png)
3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are a type of heterocyclic compound that have been extensively synthesized for the development of industrially useful elements like dyes, optical, electro-luminescent materials and were also well-established in the field of biological sciences . Trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione, as well as 3-(tri(di)fluoro-methyl)quinoxaline-2-carboxylic acids have been used in the synthesis of new quinoxalines .
Synthesis Analysis
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline belongs to a broader class of fluorinated quinoxalines, which are of significant interest due to their unique chemical and physical properties. Research into fluorinated quinoxalines has led to the development of various methods for their synthesis and functionalization, leveraging the trifluoromethyl group for enhanced activity and selectivity in chemical reactions. For instance, the synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines involves cyclization reactions with substituted pyridines, showcasing the versatility of fluorinated quinoxalines in chemical synthesis (Iwata, Sakajyo, & Tanaka, 1994). Additionally, bismuth(III)-catalyzed reactions in water have been utilized for the rapid synthesis of disubstituted quinoxalines, highlighting the environmentally benign approaches for synthesizing such compounds (Yadav, Reddy, Premalatha, & Shankar, 2008).
Applications in Sensing and Material Science
Fluorinated quinoxalines have been applied in the development of neutral anion receptors with augmented affinities and enhanced selectivities. The incorporation of fluorinated units into calix[4]pyrrole and dipyrrolylquinoxaline frameworks has significantly improved their binding affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This enhancement in binding affinity is particularly notable for chloride and dihydrogen phosphate, with applications in the development of naked-eye sensors for phosphate anion detection (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000). Furthermore, the structural and electronic properties of such compounds, including their ionic nature and reactivity, have been extensively characterized through various spectroscopic techniques and computational studies, offering insights into their potential applications in material science and molecular electronics (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).
Optical and Electronic Properties
The exploration of fluorinated quinoxalines in the field of organic electronics has revealed their potential as materials for electronic transport and light-emitting devices. Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have demonstrated their unique optical properties, including solvatochromism and aggregation-induced emission (AIE), attributed to the presence of electron-withdrawing trifluoromethyl groups. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials for sensing and imaging (Rajalakshmi & Palanisami, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity .
Mode of Action
It is known that quinoxaline derivatives can cause dna damage .
Biochemical Pathways
Quinoxaline derivatives have been found to block tnf-α -induced activation of nf-κb and mapk pathway signaling .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCELKUKBVRGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)


![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)
![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)


![(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2,4-dichlorophenyl)methylidene]pyrazol-3-one](/img/structure/B2706980.png)
![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)
![4-[(2-azepan-1-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2706984.png)
![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)
![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)

